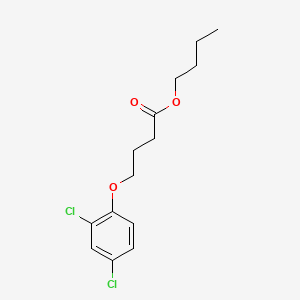

2,4-DB butyl ester

CAS No.: 6753-24-8

Cat. No.: VC3903175

Molecular Formula: C14H18Cl2O3

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6753-24-8 |

|---|---|

| Molecular Formula | C14H18Cl2O3 |

| Molecular Weight | 305.2 g/mol |

| IUPAC Name | butyl 4-(2,4-dichlorophenoxy)butanoate |

| Standard InChI | InChI=1S/C14H18Cl2O3/c1-2-3-8-19-14(17)5-4-9-18-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3 |

| Standard InChI Key | IXXKVXJYFVAQBI-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |

| Canonical SMILES | CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

2,4-DB butyl ester is characterized by a phenoxybutanoate backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring. The butyl ester group enhances its lipid solubility, facilitating penetration through plant cuticles. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 6753-24-8 | |

| Molecular Formula | ||

| Molecular Weight | 305.20 g/mol | |

| IUPAC Name | Butyl 4-(2,4-dichlorophenoxy)butanoate | |

| Synonyms | 2,4-DB-butyl; Caswell No. 316B |

The compound’s structure aligns with ester derivatives of chlorophenoxy herbicides, which are engineered to improve volatility and absorption characteristics compared to their acid counterparts .

The compound’s low water solubility and moderate hydrophobicity () suggest a propensity for adsorption to organic matter in soil and sediments .

Applications in Agriculture and Beyond

Herbicidal Activity

2,4-DB butyl ester targets broadleaf weeds by mimicking auxin, a plant growth hormone, causing uncontrolled cell division and vascular tissue destruction. It is particularly effective in legume crops (e.g., soybeans, alfalfa) due to their ability to metabolize the herbicide into non-toxic compounds .

Usage Patterns

-

Crop Protection: Applied post-emergence at rates of 0.5–2.0 kg active ingredient per hectare .

-

Aquatic Weed Control: Limited use in water bodies due to risks of bioaccumulation and toxicity to aquatic invertebrates .

Environmental Fate and Ecotoxicology

Degradation Pathways

-

Hydrolysis: The ester bond undergoes rapid cleavage in alkaline conditions, yielding 2,4-DB acid and butanol .

-

Photolysis: UV exposure accelerates degradation, generating chlorinated phenols and carboxylic acids .

-

Microbial Metabolism: Soil microorganisms degrade the acid moiety into and chloride ions, with half-lives ranging from 3–10 days under aerobic conditions .

Ecotoxicological Risks

| Organism | Endpoint | Value (LC50/EC50) | Source |

|---|---|---|---|

| Rainbow Trout | 96-hour LC50 | 1.2 mg/L | |

| Daphnia magna | 48-hour EC50 | 0.8 mg/L | |

| Algae (Selenastrum) | 72-hour EC50 | 0.05 mg/L |

The compound’s high toxicity to algae () raises concerns about eutrophication and disruptions to aquatic food webs .

Regulatory Status and Restrictions

International Regulations

-

European Union: Classified as a skin irritant (H315) and sensitizer (H317) under Regulation (EC) No 1272/2008 .

-

United States: The EPA designates 2,4-DB butyl ester as a “Restricted Use Pesticide” (RUP) for aquatic applications due to risks to endangered species .

-

Australia: The APVMA restricts volatile ester formulations to mitigate off-target drift and phytotoxicity .

Mitigation Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume